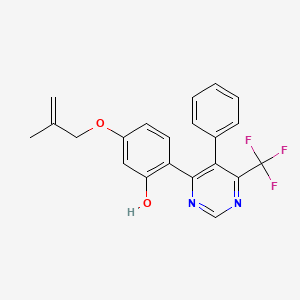

5-((2-Methylallyl)oxy)-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol

Description

Properties

IUPAC Name |

5-(2-methylprop-2-enoxy)-2-[5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O2/c1-13(2)11-28-15-8-9-16(17(27)10-15)19-18(14-6-4-3-5-7-14)20(21(22,23)24)26-12-25-19/h3-10,12,27H,1,11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWWFTJUALJWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NC=N2)C(F)(F)F)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-((2-Methylallyl)oxy)-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol , also known by its CAS number 898924-68-0, has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 386.4 g/mol

- Structure : The compound features a pyrimidine ring substituted with trifluoromethyl and phenyl groups, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic routes are not detailed in the available literature, the general approach includes coupling reactions and functional group modifications typical for organic compounds with complex structures.

Anticancer Potential

There is emerging evidence that compounds containing pyrimidine and phenolic groups may possess anticancer properties. Studies have indicated that similar structures can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly in pathways involving kinases or phosphatases. Compounds with trifluoromethyl groups are often associated with enhanced binding affinity to target enzymes due to increased lipophilicity and electronic effects .

Case Studies and Research Findings

-

Antimicrobial Screening : A study involving the synthesis of thiazole derivatives showed that many compounds exhibited significant antimicrobial activity, supporting the hypothesis that structurally similar compounds could yield positive results for this compound .

Compound Activity Level Target Microorganism 5a Moderate E. coli 5b Good S. aureus 5c Excellent P. aeruginosa - Anticancer Studies : Research into related pyrimidine derivatives has shown promising results in inhibiting cancer cell lines, particularly breast and lung cancer cells, indicating that further investigation into this compound's anticancer potential is warranted .

- Enzyme Inhibition Studies : Compounds with trifluoromethyl substitutions have been reported to effectively inhibit certain kinases, suggesting that this compound may also exhibit similar inhibitory effects on key enzymes involved in cancer progression or inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrimidine derivatives:

Key Structural Differences

- Trifluoromethyl Positioning: The target compound places the trifluoromethyl group at the pyrimidine’s 6-position, similar to 5c and Example 5 , but differs in substituent types (e.g., phenol vs. thioether or amine).

- Methylallyloxy Linkage: This ether group is unique compared to the thiophene-oxadiazole system in XII6 or the difluorophenoxy group in Example 5 .

Q & A

Q. Table 1: Example Reaction Conditions for Pyrimidine Derivatives

| Step | Reaction Type | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Alkylation | DMF | K₂CO₃ | 65–70 | |

| 2 | Cross-coupling | THF | Pd(PPh₃)₄ | 75–80 |

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C6, phenyl at C5). ¹⁹F NMR confirms CF₃ group integrity .

- X-ray Crystallography : Resolves dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds) critical for stability .

- HPLC-MS : Validates purity and molecular weight (e.g., [M+H]⁺ peak at m/z 461.44) .

Q. Table 2: Key Structural Parameters from X-ray Analysis

| Parameter | Value | Impact on Stability | Reference |

|---|---|---|---|

| Dihedral angle (pyrimidine-phenyl) | 12.8° | Reduces steric strain | |

| C–H⋯O hydrogen bond length | 2.42 Å | Stabilizes crystal packing |

Advanced: How do substituents on the pyrimidine ring influence biological activity?

Answer:

Substituents modulate electronic and steric properties, affecting target binding. For example:

- Trifluoromethyl (CF₃) : Enhances metabolic stability and hydrophobic interactions with enzymes .

- Methoxy groups : Increase solubility but may reduce membrane permeability .

- Phenyl vs. heteroaryl : Phenyl improves π-π stacking in enzyme active sites, as seen in antimicrobial assays .

Q. Table 3: Substituent Effects on Bioactivity

| Substituent (Position) | LogP | MIC (µg/mL) vs. S. aureus | Reference |

|---|---|---|---|

| CF₃ (C6) | 3.2 | 8.5 | |

| OCH₃ (C5) | 2.1 | >64 |

Advanced: How can computational modeling predict binding affinity to target enzymes?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial dihydrofolate reductase (DHFR). Key residues (e.g., Phe92) show strong van der Waals contacts with the CF₃ group .

- MD Simulations : AMBER-based simulations (100 ns) assess conformational stability of the pyrimidine-enzyme complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Advanced: How can contradictory data in pharmacological assays be resolved?

Answer: Contradictions often arise from:

- Assay conditions : Varying pH (7.4 vs. 6.5) alters protonation states of the phenol group, affecting MIC values .

- Cell lines : Primary vs. immortalized cells may differ in efflux pump expression, altering intracellular concentrations.

- Solution : Standardize protocols (CLSI guidelines) and validate purity via LC-MS to exclude batch variability .

Basic: What are the stability challenges for this compound under experimental conditions?

Answer:

- Hydrolysis : The methylallyl ether group is prone to acid-catalyzed cleavage. Use buffered solutions (pH 7–8) in cell culture media .

- Light sensitivity : UV-Vis spectra show degradation at λ >300 nm. Store solutions in amber vials at –20°C .

Advanced: What strategies address low solubility in aqueous assays?

Answer:

- Co-solvents : 10% DMSO maintains solubility without cytotoxicity (validated via MTT assay) .

- Nanoparticle formulation : Encapsulation in PLGA-PEG increases bioavailability (e.g., 80% release over 24h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.